2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
Brand Name:
Vulcanchem
CAS No.:
874908-12-0
VCID:
VC0024104
InChI:
InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)
SMILES:
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O
Molecular Formula:
C27H36N2O6
Molecular Weight:
484.593
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
CAS No.: 874908-12-0
Reference Standards
VCID: VC0024104
Molecular Formula: C27H36N2O6
Molecular Weight: 484.593
CAS No. | 874908-12-0 |
---|---|
Product Name | 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide |
Molecular Formula | C27H36N2O6 |
Molecular Weight | 484.593 |
IUPAC Name | 4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |
Standard InChI | InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34) |
Standard InChIKey | ZOMBGPVQRXZSGW-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
Synonyms | 4-[2-[[1-[2-[(4-Carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid; Repaglinide M2 metabolite |
PubChem Compound | 46781210 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume